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Mirivadelgat's Safety and Tolerability in
Development: A Comparative Outlook
Mirivadelgat (FP-045), an investigational, first-in-class, oral small molecule activator of

aldehyde dehydrogenase 2 (ALDH2), is currently under evaluation for its long-term safety and

tolerability. As Mirivadelgat is in the clinical development phase, long-term data is not yet

available. The ongoing Phase 2 WINDWARD study is designed to provide crucial insights into

its safety and efficacy profile in patients with pulmonary hypertension associated with interstitial

lung disease (PH-ILD).

This guide offers a comparative perspective on the planned safety and tolerability assessments

for Mirivadelgat within the WINDWARD trial and the established long-term safety profile of

inhaled treprostinil, the only approved treatment for PH-ILD.

Comparative Analysis of Safety and Tolerability
The following table summarizes the planned safety and tolerability endpoints for Mirivadelgat
from the WINDWARD trial and the observed long-term safety and tolerability of inhaled

treprostinil from the INCREASE and its open-label extension (OLE) studies.
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Feature Mirivadelgat (FP-045) Inhaled Treprostinil

Study Population
Adult subjects (18-85 years)

with PH-ILD.
Patients with PH-ILD.

Study Duration
16 weeks for the WINDWARD

Phase 2 study.

The INCREASE study was a

16-week trial, with a long-term

open-label extension (OLE).

Primary Endpoint

Mean change from baseline to

week 12 in Pulmonary

Vascular Resistance (PVR)

assessed by right heart

catheterization.

Change from baseline in 6-

minute walk distance (6MWD)

at week 16.

Secondary Endpoints

- Change in N-terminal pro-

brain natriuretic peptide (NT-

ProBNP) levels.- Change in 6-

minute walk distance

(6MWD).- Assessment of long-

term prognostic risk factors.

- Time to clinical worsening.-

Change in NT-proBNP levels.

Reported Adverse Events

Data not yet available from

long-term studies. The

WINDWARD study will

evaluate the safety and

efficacy.

Common adverse events

include cough, headache,

dyspnea, dizziness, nausea,

fatigue, and diarrhea.[1] In the

long-term OLE, the rates of

cough and headache were

observed to decrease over

time.[2][3]

Serious Adverse Events
To be determined in ongoing

and future clinical trials.

The incidence of serious

adverse events was similar

between the treprostinil and

placebo groups in the

INCREASE trial.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33440084/
https://publications.ersnet.org/content/erj/early/2023/03/29/13993003.02414-2022.full.pdf
https://publications.ersnet.org/content/erj/61/6/2202414
https://www.acc.org/latest-in-cardiology/articles/2021/03/18/18/52/use-of-inhaled-treprostinil-in-patients-with-ild-associated-ph
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discontinuation due to Adverse

Events

To be determined in ongoing

and future clinical trials.

In the INCREASE OLE,

adverse events led to drug

discontinuation in 22.3% of

patients.[3][5][6]

Experimental Protocols
Mirivadelgat: WINDWARD Phase 2 Study
The WINDWARD study is a multinational, double-blind, 3-arm, placebo-controlled Phase 2 trial

designed to evaluate the safety and efficacy of Mirivadelgat in adults with PH-ILD.[7]

Study Design:

Participants: Approximately 99 evaluable subjects (126 enrolled, assuming a 20% dropout

rate) aged 18 to 85 years with a diagnosis of PH-ILD.[8] Subjects on stable treatment for

their underlying lung disease are permitted.[8]

Intervention: Participants are randomized to one of two doses of oral Mirivadelgat or a

placebo, administered once daily for 16 weeks.[7]

Primary Outcome Measures: The primary endpoint is the mean change in Pulmonary

Vascular Resistance (PVR) from baseline to week 12, as measured by right heart

catheterization.[9]

Secondary Outcome Measures: Secondary endpoints include the change from baseline in

NT-proBNP levels and the 6-minute walk distance (6MWD) at week 12.[7] The study will also

assess various other markers of disease progression and patient-reported outcomes.[8]

Safety Assessments: The safety and tolerability of Mirivadelgat will be monitored through

the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms

throughout the study.

Inhaled Treprostinil: INCREASE and OLE Studies
The INCREASE trial was a multicenter, randomized, double-blind, placebo-controlled study that

evaluated the efficacy and safety of inhaled treprostinil in patients with PH-ILD over 16 weeks.
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[1] The subsequent open-label extension (OLE) study provided long-term safety and efficacy

data.[2][3]

Study Design:

Participants: Patients with PH-ILD.

Intervention: Inhaled treprostinil or placebo. In the OLE, all participants received inhaled

treprostinil.[3]

Primary Outcome Measures: The primary endpoint of the INCREASE trial was the change in

6MWD at 16 weeks.[1]

Safety Assessments: Safety was assessed through the monitoring of adverse events,

serious adverse events, and events leading to discontinuation.

Visualizations
Mirivadelgat Signaling Pathway
Mirivadelgat is an allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial

enzyme.[7] ALDH2 plays a crucial role in detoxifying reactive aldehydes and reducing oxidative

stress, which are implicated in the pathophysiology of cardiovascular and pulmonary diseases.

[9]
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Caption: Mirivadelgat activates ALDH2, leading to detoxification of reactive aldehydes and

downstream beneficial effects.

WINDWARD Study Experimental Workflow
The workflow of the WINDWARD clinical trial is designed to rigorously assess the safety and

efficacy of Mirivadelgat.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15616052?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616052?utm_src=pdf-body
https://www.benchchem.com/product/b15616052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening Phase

Randomization

Treatment Phase (16 Weeks)

Assessment

Data Analysis

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessment
(RHC, 6MWD, NT-proBNP)

Randomization

Mirivadelgat Dose 1 Mirivadelgat Dose 2Placebo

Week 12 Assessment
(Primary Endpoint - PVR)

Ongoing Safety Monitoring
(AEs, Labs, Vitals)

Week 16 Assessment
(Secondary Endpoints)

Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15616052#validating-the-safety-and-tolerability-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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